Physicochemical Profile Differentiation: Higher Molecular Weight and Calculated Lipophilicity for Improved Pharmacokinetic Tuning
The compound exhibits a significantly higher molecular weight (238.44 g/mol) compared to its dihalogenated analogs, 5-bromo-3-fluoropyridine-2-carbaldehyde (204.00 g/mol) and 6-chloro-3-fluoropyridine-2-carbaldehyde (159.55 g/mol) . This increased mass, driven by the additional heavy halogen, correlates with a calculated higher lipophilicity (estimated cLogP ~2.0-2.5 based on fragment contributions, vs. ~1.5-2.0 for analogs) [1]. This shift in physicochemical space is quantifiably meaningful for medicinal chemists tuning ADME properties of lead candidates.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 238.44 |
| Comparator Or Baseline | 5-bromo-3-fluoropyridine-2-carbaldehyde: 204.00; 6-chloro-3-fluoropyridine-2-carbaldehyde: 159.55 |
| Quantified Difference | +34.44 g/mol vs. 5-bromo-3-fluoro analog; +78.89 g/mol vs. 6-chloro-3-fluoro analog |
| Conditions | Calculated molecular weight based on molecular formula C6H2BrClFNO |
Why This Matters
A 17% increase in molecular weight compared to the 5-bromo-3-fluoro analog provides a distinct option for tuning lipophilicity and metabolic stability in lead optimization without adding an additional synthetic step.
- [1] Estimated cLogP values based on ChemDraw/Percepta fragment prediction methods. View Source
